2,2'-Bi-1,4,7,10-tetraoxacyclododecane

Description

Molecular Architecture and Connectivity

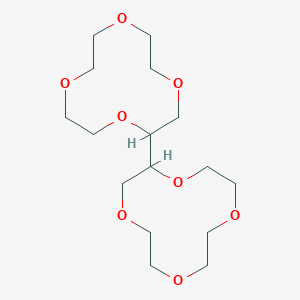

This compound consists of two 12-crown-4 ether rings connected through a carbon-carbon bond at the 2-position of each macrocycle. The basic 12-crown-4 unit is a cyclododecane in which carbon atoms at positions 1, 4, 7, and 10 have been replaced by oxygen atoms. When two such units are joined at the 2-position, the resulting dimeric structure possesses a characteristic "figure-eight" topology with two distinct macrocyclic cavities.

The molecular formula of this compound is C₁₆H₃₀O₈, with a molecular weight of 350.40 g/mol. This bis-crown ether configuration creates two separate binding pockets, each capable of interacting with metal ions or other guest molecules. The SMILES notation (O1CCOCC(OCCOCC1)C2OCCOCCOCCOC2) illustrates the connectivity pattern, highlighting the central C-C bridge between the two macrocyclic units.

Table 1: Basic physical and chemical properties of this compound

| Property | Value |

|---|---|

| CAS Registry Number | 114094-11-0 |

| Molecular Formula | C₁₆H₃₀O₈ |

| Molecular Weight | 350.40 g/mol |

| Physical Appearance | Colorless solid |

| Structural Feature | Two 12-crown-4 units connected at 2-position |

Each 12-crown-4 unit in the dimeric structure typically adopts a conformation with approximate C₄ symmetry, commonly referred to as the conformation, where the oxygen atoms are nearly coplanar. This arrangement is significant for the molecule's coordination properties, as it positions the oxygen donor atoms in an optimal geometry for metal complexation.

Conformational Flexibility and Dynamic Behavior

The conformational behavior of this compound is significantly more complex than its monomeric counterpart due to the additional rotational freedom introduced by the C-C bond connecting the two crown ether units. In monomeric 12-crown-4, the ring system typically assumes the conformation with a high degree of symmetry, where the oxygen atoms lie approximately in a plane with a deviation of only about 0.013 Å.

In the dimeric structure, several factors influence the conformational landscape:

- Rotation around the central C-C bond connecting the two macrocycles allows multiple relative orientations of the crown ether units

- Each crown ether ring can independently adopt different conformations

- Solvation effects and guest binding can induce conformational changes

The central bond connecting the two macrocycles serves as a pivot point, allowing the two crown ether units to adopt various relative orientations. This flexibility is crucial for the molecule's ability to accommodate different metal ions or to form specific supramolecular architectures. Similar to what has been observed in monomeric 12-crown-4 complexes, the oxygen atoms in each macrocycle can dynamically rearrange to optimize binding interactions with guest molecules.

NMR studies of related crown ethers have shown that these macrocycles undergo rapid conformational interconversion at room temperature, with processes such as ring inversion and pendant arm rotation occurring with activation free energies in the range of 60-70 kJ/mol. For this compound, these dynamic processes would be further complicated by the interaction between the two connected macrocycles.

Stereochemical Considerations in Bis-Crown Ether Systems

The 2,2'-linkage in this compound introduces important stereochemical considerations. The carbon atom at the 2-position of each crown ether unit becomes a stereocenter when it forms the connection to the other macrocycle, potentially leading to stereoisomers.

Several stereochemical aspects must be considered:

- The potential formation of R,R, S,S (racemic) and R,S (meso) diastereomers

- The relative conformational orientation of the two macrocycles

- The stereochemical implications for metal coordination

The stereochemical configuration at the connection points influences the relative orientation of the two macrocyclic cavities, which in turn affects the molecule's ability to form homo- or heterobimetallic complexes. In the R,R or S,S configurations, the two crown ether units would be oriented differently than in the R,S meso form, potentially allowing for selective recognition of different metal ions or guest molecules.

When comparing the bis-crown ether to monomeric 12-crown-4, significant differences emerge in coordination behavior. While a single 12-crown-4 typically forms sandwich-type complexes with metal ions like Li⁺, the dimeric structure can potentially form dinuclear complexes or complexes with larger metal ions that bridge the two macrocyclic cavities.

Properties

CAS No. |

114094-11-0 |

|---|---|

Molecular Formula |

C16H30O8 |

Molecular Weight |

350.4 g/mol |

IUPAC Name |

2-(1,4,7,10-tetraoxacyclododec-2-yl)-1,4,7,10-tetraoxacyclododecane |

InChI |

InChI=1S/C16H30O8/c1-3-19-9-11-23-15(13-21-7-5-17-1)16-14-22-8-6-18-2-4-20-10-12-24-16/h15-16H,1-14H2 |

InChI Key |

XXMYPBQOLZQRNX-UHFFFAOYSA-N |

SMILES |

C1COCCOC(COCCO1)C2COCCOCCOCCO2 |

Canonical SMILES |

C1COCCOC(COCCO1)C2COCCOCCOCCO2 |

Origin of Product |

United States |

Scientific Research Applications

Chemical Applications

1. Coordination Chemistry

12-crown-4 acts as a ligand in coordination chemistry, forming complexes with various metal ions. Its ability to selectively bind cations such as potassium and sodium makes it valuable in synthesizing metal complexes that exhibit unique electronic and structural properties. The formation of these complexes can be utilized in catalysis and material synthesis.

2. Anionic Polymerization

In polymer chemistry, 12-crown-4 has been shown to enhance the rates of anionic polymerization processes. For instance, when used in conjunction with n-butyllithium (n-BuLi), it significantly increases the molecular weight of polymers produced from styrene and isoprene. This effect is attributed to the crown ether's ability to stabilize the anionic species involved in the polymerization process .

3. Ion Selectivity

The compound exhibits remarkable ion selectivity, which can be exploited in ion-exchange processes. Its ability to selectively bind certain ions over others allows for its application in separation technologies, particularly in environmental chemistry for removing heavy metals from wastewater .

Material Science Applications

1. Synthesis of Functional Materials

12-crown-4 is utilized in the development of functional materials such as sensors and membranes. Its ability to selectively bind ions can be harnessed to create sensors that detect specific cations in various environments. Additionally, it can be incorporated into polymer membranes to enhance their ion conductivity, making them suitable for use in fuel cells and batteries .

2. Nanomaterials

The compound has been investigated for its role in the synthesis of nanomaterials. By serving as a template or stabilizing agent during the synthesis of nanoparticles, 12-crown-4 can influence their size and morphology, which is critical for applications in catalysis and drug delivery systems.

Medicinal Applications

1. Drug Delivery Systems

Recent studies have highlighted the potential of 12-crown-4 in drug delivery applications. Its ability to form complexes with various pharmaceutical compounds enhances their solubility and bioavailability. This property is particularly beneficial for drugs that are poorly soluble in water .

2. Radiopharmaceuticals

In nuclear medicine, derivatives of 12-crown-4 have been explored for use as radiolabeled vectors for imaging and therapy targeting specific receptors associated with tumors. Research indicates that compounds based on this crown ether can effectively deliver radionuclides to cancerous tissues, improving the efficacy of targeted radiotherapy .

Case Study 1: Enhanced Polymerization Rates

A study demonstrated that incorporating 12-crown-4 into an n-BuLi-mediated polymerization system resulted in significantly higher molecular weights of polystyrene compared to systems without the crown ether. The addition of 12-crown-4 not only increased the rate of polymerization but also allowed for better control over the molecular weight distribution .

Case Study 2: Ion Selectivity in Environmental Applications

Research conducted on wastewater treatment highlighted the effectiveness of 12-crown-4 in selectively binding lead ions over other contaminants. The study showed that using this crown ether in ion-exchange processes could reduce lead concentration below regulatory limits, showcasing its potential for environmental remediation efforts .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

A. Monomeric Crown Ethers

12-Crown-4 (1,4,7,10-Tetraoxacyclododecane)

- Applications : Primarily used to complex alkali metal ions (Li⁺, Na⁺). Forms stable complexes with cesium salts, as demonstrated in bis(12-crown-4) cesium triiodide and pentaiodide structures .

- Conformational Dynamics : Exhibits interconversion between [66] and [AA] conformers, influenced by temperature and solvent .

15-Crown-5 and 18-Crown-6 Cavity Size: Larger cavities (~1.7–2.6 Å) enable complexation of K⁺, Rb⁺, and Cs⁺. Comparison: Unlike 12-crown-4, these monomers lack the dimerization capability of this compound, limiting their use in multi-metal systems.

B. Benzodioxin-Based Heterocycles

- Examples : 1,4-Benzodioxin-fused thiadiazole analogs (CAS: N/A).

- Functionality : Designed for biological applications (e.g., α-amylase/α-glucosidase inhibition) rather than ion coordination .

- Structural Difference : Lack macrocyclic ether oxygen atoms, reducing metal-binding efficacy compared to crown ethers.

Complexation Behavior

Preparation Methods

Template-Assisted Cyclization

Template-directed synthesis, widely used for crown ethers, could guide the assembly of the tetraoxacyclododecane monomer. For example, alkali metal ions (e.g., Na⁺ or K⁺) template the cyclization of oligoethylene glycol ditosylates, favoring 12-membered ring formation. Adapting this to the target compound:

-

Synthesize a bis-oligoethylene glycol precursor with terminal leaving groups (e.g., tosylates).

-

Employ a dual-template system to preorganize two monomers prior to coupling.

-

Use a bridging agent (e.g., 1,2-dibromoethane) to link the 2-positions.

This approach mirrors the cyclen synthesis in, where bis-imidazoline intermediates facilitated macrocycle formation via intramolecular carbene insertion. For oxygen analogs, substituting nitrogen nucleophiles with alcoholate ions may achieve similar cyclization efficiency.

Stepwise Coupling of Preformed Monomers

A modular strategy involves synthesizing 1,4,7,10-tetraoxacyclododecane first, followed by selective functionalization and dimerization:

Step 1: Synthesis of 1,4,7,10-Tetraoxacyclododecane

The monomer is typically prepared via Williamson ether synthesis:

Step 2: Functionalization at the 2-Position

Introducing reactive groups (e.g., -OH, -Br) at the 2-position requires regioselective substitution:

-

Use protecting groups to block other oxygen atoms during bromination or tosylation.

-

Enzymatic or catalytic methods may enhance selectivity, though no direct examples exist in the provided sources.

Step 3: Dimerization via Bridging Agents

Coupling two functionalized monomers using a bifunctional linker:

-

1,2-Dibromoethane : Reacts with hydroxyl groups under basic conditions, forming ether linkages.

-

Epoxides : Ring-opening reactions could bridge monomers, though steric effects may limit efficiency.

Mechanistic Insights from Nitrogen Macrocycle Syntheses

The Richman-Atkins method for cyclen () highlights critical factors for macrocycle formation:

-

High-dilution conditions minimize oligomerization.

-

Counterion effects : Na₂CO₃ or NaOH influences reaction rates and product distribution.

-

Temperature control : Cyclization of bis-imidazoline intermediates in required precise thermal management to avoid decomposition.

For oxygen analogs, these principles translate to:

-

Using polar aprotic solvents (e.g., DMF, DMAC) to stabilize intermediates.

-

Optimizing base strength (e.g., KOH vs. NaOH) to balance nucleophilicity and side reactions.

Industrial-Scale Considerations

The patent in outlines challenges in scaling nitrogen macrocycle production, emphasizing:

-

Cost-effective precursors : Triethylenetetramine (TETA) and glyoxal hydrate replaced expensive sulfonamide reagents.

-

Recycling solvents and catalysts to improve sustainability.

-

Continuous-flow systems to maintain high dilution without excessive solvent use.

Adapting these to 2,2'-bi-tetraoxacyclododecane synthesis would require:

-

Identifying economical diol and ditosylate feedstocks.

-

Developing one-pot methodologies to reduce purification steps.

Analytical and Characterization Data

While no direct data for the target compound exists in the provided sources, analogous macrocycles were characterized using:

Q & A

Q. What experimental techniques are recommended for analyzing the conformational dynamics of 2,2'-Bi-1,4,7,10-tetraoxacyclododecane?

Dynamic Nuclear Magnetic Resonance (DNMR) is the primary method for studying conformational equilibria. For example, variable-temperature DNMR can resolve exchange processes between [66] conformers by tracking line-shape changes in spectra. Activation energies for interconversion steps (e.g., corner-moving vs. CHO rotational barriers) are calculated using Eyring plots . Sample preparation requires ultra-pure compounds, often purified via preparative gas chromatography to remove contaminants like 1,4,7,10,13-pentaoxacyclopentadecane .

Q. How is this compound typically synthesized, and what purity considerations are critical?

Synthesis involves cyclization of ethylene oxide derivatives under controlled conditions. A key step is the removal of linear oligomers via fractional distillation or preparative gas chromatography. Purity (>99%) is critical for coordination studies, as impurities like unreacted monomers can skew metal-binding assays. Trace water must be eliminated to prevent hydrolysis of the crown ether backbone .

Q. What safety protocols should be implemented when handling this compound in laboratory settings?

The compound is classified under GHS Category 1 for inhalation toxicity and Category 3 for skin/eye irritation. Handling requires PPE (gloves, goggles), fume hoods, and avoidance of heat/sparks. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in dynamic NMR data arising from conformational exchange processes?

Contradictions often stem from overlapping exchange regimes (e.g., slow vs. intermediate exchange). To resolve this:

- Perform variable-temperature and DNMR to identify coalescence points.

- Use line-shape analysis with software like DNMRS or SpinWorks to model exchange rates.

- Validate with isotopic labeling (e.g., -enriched samples) to track specific carbon positions .

Q. What strategies optimize the synthesis yield of this compound derivatives under anhydrous conditions?

- Use Schlenk-line techniques to maintain an inert atmosphere (argon/nitrogen).

- Employ high-boiling solvents like diglyme to stabilize intermediates.

- Optimize stoichiometry via factorial design (e.g., varying ethylene oxide: catalyst ratios) to minimize side products. Yields >85% are achievable with rigorous drying of reagents .

Q. How can factorial design methodologies be applied to study multiple variables affecting its coordination chemistry?

A 2 factorial design can evaluate factors like solvent polarity, metal-to-ligand ratio, and temperature. For example:

- Variables : Solvent (water vs. acetonitrile), pH (4–10), metal ion concentration (0.1–1.0 mM).

- Response metrics : Stability constants (log K), UV-Vis absorption maxima.

- Analysis : ANOVA identifies significant interactions (e.g., pH × solvent effects on Mn complexation) .

Q. What approaches validate the formation of sandwich complexes with transition metals, and how are crystallographic ambiguities addressed?

- X-ray diffraction is definitive for structural confirmation, as seen in the Mn tribromide complex, where two crown ether units coordinate in a sandwich geometry.

- Ambiguities in disorder (e.g., oxygen positions) are resolved via DFT-optimized crystallographic models and Rietveld refinement .

Q. How to design multifunctional ligands based on its structure for targeted metal ion recognition?

- Introduce substituents (e.g., carboxylate or amine groups) at the 2,2'-positions to enhance selectivity for ions like Li or Na.

- Use computational docking (e.g., AutoDock Vina) to predict binding affinities.

- Validate with isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.